molecular formula C10H9BrO3 B6273157 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid CAS No. 1566403-84-6

2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid

Cat. No.: B6273157
CAS No.: 1566403-84-6
M. Wt: 257.1
InChI Key:
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Description

2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid is an organic compound with a molecular formula of C10H9BrO3 This compound belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid typically involves the bromination of a benzofuran precursor followed by acetic acid substitution. One common method includes the radical bromination of the methyl group of a benzofuran derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with acetic acid under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid: A closely related compound with similar structural features.

    2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid: Another derivative with a chlorine substituent instead of bromine.

    2-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)acetic acid: A fluorine-substituted analog with distinct chemical properties.

Uniqueness

2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid is unique due to its specific bromine substituent, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of diverse derivatives.

Properties

CAS No.

1566403-84-6

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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